2,5,8,11,14,17,20,23-Octaoxatetracosane
Description
Properties
IUPAC Name |
1-methoxy-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8/c1-17-3-5-19-7-9-21-11-13-23-15-16-24-14-12-22-10-8-20-6-4-18-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIOWVGTLVTEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152320 | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxatetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-91-9 | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxatetracosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxatetracosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxatetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11,14,17,20,23-octaoxatetracosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of 2,5,8,11,14,17,20,23 Octaoxatetracosane and Analogs
Established Synthetic Pathways for Precisely Defined Oligoethylene Glycol Architectures
The synthesis of monodisperse oligoethylene glycols (OEG) like 2,5,8,11,14,17,20,23-Octaoxatetracosane necessitates methods that offer precise control over the degree of polymerization, avoiding the statistical distribution of chain lengths found in conventional polymerization.
Ring-Opening Polymerization Strategies for Polyether Synthesis
Ring-opening polymerization (ROP) of cyclic ethers, particularly ethylene (B1197577) oxide, is a foundational method for producing polyethers. libretexts.org The high ring strain of the epoxide monomer (approximately 110–115 kJ/mol) provides the thermodynamic driving force for polymerization. acs.org
Anionic ring-opening polymerization (AROP) is a widely used technique that can produce polymers with low dispersity under controlled conditions. The process is typically initiated by a nucleophile, such as an alkoxide, which attacks the carbon atom of the ethylene oxide ring. acs.orgresearchgate.net The reaction propagates as the newly formed alkoxide end-group attacks subsequent monomer molecules. researchgate.net For the synthesis of oligoethylene glycols, initiators like sodium methoxide or potassium alkoxides are common. researchgate.netuconn.edu However, achieving truly monodisperse products via standard ROP is challenging, as it often produces a polymer with a narrow molecular weight distribution rather than a single, defined chain length.
More advanced ROP strategies, such as living polymerizations, offer better control. In a living polymerization, chain termination and transfer reactions are absent, allowing the polymer chains to grow at a relatively constant rate. This can be achieved by carefully selecting initiators, solvents, and reaction conditions. nih.gov For instance, the use of specific cyclodextrin derivatives as initiators in dimethylformamide (DMF) has been shown to produce well-defined, star-shaped poly(ethylene oxide) polymers. nih.gov Another approach involves the radical ring-opening polymerization of vinylcyclopropane monomers, which can yield oligo(ethylene glycol) polymers through a 1,5-radical addition pathway. nih.govnih.gov
Acyclic Diene Metathesis Polymerization in Linear Polyether Generation
Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation reaction that offers a powerful route to unsaturated polymers, including polyethers. wikipedia.org The reaction polymerizes α,ω-dienes through the catalytic exchange of double bonds, driven by the removal of a volatile small molecule, typically ethylene gas. wikipedia.orgnih.gov
This method is distinguished by its high tolerance for various functional groups and the ability to produce polymers with controlled structures. Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed due to their stability and functional group compatibility. mdpi.com By designing specific α,ω-diene monomers containing ether linkages, ADMET can be used to generate linear polyethers. acs.org The resulting unsaturated polymers can be subsequently hydrogenated to yield saturated polyethers. Recent advancements have demonstrated the synthesis of all-cis polyethers by combining dithiolate Ru carbenes with cis monomers, showcasing the high degree of stereochemical control achievable with this method. nih.gov ADMET has also been successfully applied to monomers derived from renewable resources, such as furanics, to create bio-based polyethers. acs.org
Stepwise Syntheses for Monodisperse Oligoethylene Glycol Chains
To achieve the absolute purity and defined structure of a compound like this compound, stepwise synthetic approaches are generally required. These methods build the oligoether chain one monomer or oligomer unit at a time, ensuring a precisely controlled final length.
The Williamson ether synthesis is a cornerstone of this approach. This reaction involves the coupling of an alkoxide with an alkyl halide or tosylate via an SN2 mechanism. wikipedia.org For oligoethylene glycol synthesis, a protected glycol monomer is iteratively coupled to a growing chain. A typical cycle involves deprotecting one end of the chain, coupling it with a protected and activated monomer, followed by purification. acs.org While powerful, this method can be labor-intensive and require chromatographic purification after each step. nih.gov
To overcome these challenges, solid-phase synthesis has been adapted for OEG production. nih.govepa.gov In this technique, the growing oligoether chain is anchored to a solid support, such as a polystyrene resin. epa.gov The synthetic cycle involves:
Deprotonation of the resin-bound alcohol.
Coupling with a protected monomer (e.g., a tosylated tetraethylene glycol with a dimethoxytrityl protecting group).
Deprotection to reveal a new hydroxyl group for the next coupling step. nih.gov This method simplifies purification, as excess reagents and byproducts can be washed away, and avoids the need for chromatography. nih.govepa.gov
Another efficient strategy is the iterative exponential growth method, which involves doubling the chain length in each cycle. This is achieved by deprotecting two different OEG chains, activating one, and then coupling them together. This can significantly accelerate the synthesis of longer, monodisperse PEGs. acs.org
| Methodology | Mechanism | Key Advantages | Key Challenges | Typical Dispersity (Đ) |
|---|---|---|---|---|
| Anionic Ring-Opening Polymerization (AROP) | Chain-growth, addition | Scalable, direct route to high MW polymers. acs.org | Difficult to achieve perfect monodispersity; side reactions can occur. researchgate.net | 1.05 - 1.2 |
| Acyclic Diene Metathesis (ADMET) | Step-growth, condensation | High functional group tolerance; structural control (e.g., stereochemistry). nih.govacs.org | Requires subsequent hydrogenation for saturated polyethers; catalyst removal. | > 1.5 (typically) |
| Stepwise Synthesis (e.g., Williamson Ether) | Iterative SN2 coupling | Produces perfectly monodisperse oligomers with defined structures. acs.orgnih.gov | Labor-intensive, requires multiple protection/deprotection steps, purification challenges. nih.gov | 1.0 (monodisperse) |
Functionalization and Terminal Group Modifications of this compound Derivatives
A key feature of oligoethylene glycols is their versatility, which stems from the ability to modify their terminal hydroxyl groups. For a molecule like this compound, which is capped with methoxy (B1213986) groups, derivatives are synthesized from hydroxyl-terminated precursors. nih.gov These hydroxyl groups serve as chemical handles for introducing a wide array of functional moieties to tailor the molecule for specific applications. biosynsis.com
Common modifications include the introduction of:
Amino Groups: Terminal amines can be introduced for conjugation to molecules with carboxyl groups, such as proteins, via amide bond formation. nih.gov
Carboxylic Acids: These groups allow for coupling with amine-containing molecules using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS). acs.org
Thiols: Thiol-terminated OEGs are widely used for anchoring to gold surfaces to form self-assembled monolayers (SAMs), which are crucial for creating biosensors and non-fouling surfaces. nih.govmdpi.com
Biotin: Biotinylation of OEGs allows for strong and specific binding to streptavidin, a technique frequently used in bioassays and affinity chromatography.
Alkynes and Azides: These groups are introduced for use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and specific method for bioconjugation.
These functionalizations enable the covalent attachment of OEGs to proteins, peptides, small molecule drugs, nanoparticles, and surfaces, enhancing properties like solubility, biocompatibility, and circulation half-life in biological systems. nih.govacs.org
Green Chemistry Principles Applied to Polyether Synthesis
The synthesis of polyethers is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use more sustainable materials. resolvemass.ca
Key green chemistry strategies in polyether synthesis include:
Use of Benign Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Green alternatives are being explored, such as water, supercritical carbon dioxide (scCO₂), and even polyethylene glycol (PEG) itself as a reusable solvent medium. pnas.orgnih.govacs.org Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. arkat-usa.org
Energy Efficiency: Methods that reduce energy consumption are a central goal. Microwave-assisted polymerization, for example, can dramatically shorten reaction times and lower the energy input compared to conventional heating. resolvemass.ca
Use of Renewable Feedstocks: There is a strong focus on producing monomers from renewable resources to reduce reliance on petrochemicals. For instance, ethylene glycol can be sustainably produced from the hydrogenolysis of glycerol, a byproduct of biodiesel production. rsc.org Similarly, bio-based furanic monomers have been used in ADMET polymerization to create novel polyethers. acs.org
Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. Catalytic processes are inherently more atom-economical than stoichiometric reactions. resolvemass.ca
Catalyst Recycling: Developing methods to recover and reuse expensive and often toxic heavy metal catalysts is crucial. Homogeneous catalysts can sometimes be recycled by using biphasic systems or by immobilizing them on a solid support.
| Principle | Application in Polyether Synthesis | Example |
|---|---|---|
| Prevention of Waste | Designing high-yield polymerization methods with minimal by-products. | Using step-growth mechanisms like ADMET where the only byproduct (ethylene) is a gas. resolvemass.ca |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives. | Performing reactions in water, supercritical CO₂, or using PEG as the solvent medium. pnas.orgacs.org |
| Design for Energy Efficiency | Employing methods that reduce energy consumption. | Utilizing microwave-assisted synthesis to decrease reaction times and energy usage. resolvemass.ca |
| Use of Renewable Feedstocks | Synthesizing monomers from biological sources instead of petrochemicals. | Production of ethylene glycol from glycerol; use of furan-based monomers. acs.orgrsc.org |
| Catalysis | Using catalytic reagents over stoichiometric ones to improve atom economy and reduce waste. | Employing ruthenium catalysts for ADMET or developing biocatalysts for polymerization. nih.govacs.org |
Conformational Landscapes and Computational Investigations of Linear Polyethers
Theoretical Approaches for Elucidating Polyether Conformational Behavior.
To unravel the complex conformational dynamics of linear polyethers, researchers employ a variety of theoretical and computational methods. These approaches range from classical mechanics-based simulations to more computationally intensive quantum mechanical calculations, each offering unique insights into the structural preferences of these flexible chains.
Molecular Dynamics (MD) simulations have become an indispensable tool for studying the conformational dynamics of oligoethylene glycol (OEG) chains. acs.org This method uses classical mechanics to simulate the atomic motions of a system over time, providing a detailed picture of the molecule's structural fluctuations and conformational preferences. nih.gov By solving Newton's equations of motion for a system of atoms, MD can explore the potential energy surface of the molecule and identify low-energy conformations.
The accuracy of MD simulations is highly dependent on the force field used, which is a set of parameters that defines the potential energy of the system. acs.org Various force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), have been developed and refined to accurately reproduce experimental properties like density and heat of vaporization for pure liquid ethylene (B1197577) glycol and its mixtures. researchgate.netresearchgate.net
Table 1: Key Aspects of MD Simulations for Oligoethylene Glycols
| Feature | Description | Relevance |
|---|---|---|
| Force Fields | Empirical potential energy functions (e.g., OPLS-AA) that describe interactions between atoms. acs.orgresearchgate.net | Determines the accuracy of the simulation in reproducing real-world properties and conformational distributions. |
| Conformational Sampling | Explores the different spatial arrangements (conformations) accessible to the molecule at a given temperature. | Reveals the most probable and stable structures, such as the preference for gauche dihedrals. researchgate.net |
| Solvent Effects | Explicitly models the surrounding solvent molecules (e.g., water) to study their influence on polymer conformation. | Crucial for understanding the behavior of polyethers in different environments, highlighting the role of hydrogen bonding. nih.gov |
| Time Evolution | Tracks the movement of atoms over time, providing insights into the dynamics of conformational changes. | Allows for the study of how quickly the molecule transitions between different shapes. |
For a more accurate description of the electronic structure and energetics of polyether conformations, quantum chemical methods are employed. researchgate.net These methods solve the Schrödinger equation to provide detailed information about molecular orbitals, bond energies, and the relative stabilities of different conformers. Density Functional Theory (DFT) is a particularly popular quantum chemical method for its balance of accuracy and computational cost. nih.govsemanticscholar.org
Quantum mechanical calculations are invaluable for:
Determining the relative energies of different conformers: This helps to identify the most stable structures. For ethylene glycol, Hartree-Fock calculations have been used to study its various distinguishable conformers. nih.gov
Validating and parameterizing force fields: The energies and geometries obtained from high-level quantum calculations can be used as benchmarks to develop more accurate force fields for classical MD simulations. nih.gov
Investigating the nature of intramolecular interactions: These methods can elucidate the subtle electronic effects that influence conformational preferences, such as the gauche effect in the O-C-C-O moiety.
While highly accurate, quantum chemical calculations are computationally expensive, which often limits their application to smaller oligomers or fragments of larger polymer chains. nih.govresearchgate.net Semi-empirical methods offer a compromise by using approximations and parameters derived from experimental data to speed up calculations, though with some sacrifice in accuracy.
The Rotational Isomeric State (RIS) theory is a statistical mechanical framework used to predict the average conformation and dimensions of polymer chains. 182.160.97snu.ac.kr The fundamental assumption of the RIS model is that the rotation around each chemical bond in the polymer backbone is restricted to a small number of discrete torsional states (e.g., trans, gauche+, and gauche-). yale.eduyoutube.com
The energy of each of these rotational states, as well as the energy of sequences of states, is determined by short-range steric interactions. yale.edu By assigning statistical weights (Boltzmann factors) to each possible conformation of the entire chain, the RIS model can calculate average properties such as the mean-square end-to-end distance and the mean-square dipole moment. 182.160.97elsevierpure.com
This theory successfully bridges the gap between the detailed chemical structure of the repeating unit and the macroscopic properties of the polymer chain. youtube.com For polyoxyethylene, the RIS model has been shown to be in good agreement with experimental values for its unperturbed dimensions. elsevierpure.com
Analysis of Conformational States in 2,5,8,11,14,17,20,23-Octaoxatetracosane and Homologs.
The compound this compound, a monodisperse oligoethylene glycol, is characterized by its significant conformational flexibility. nih.gov Its behavior is representative of its shorter and longer homologs, which are all governed by the rotational preferences of the C-C and C-O bonds in the ethylene glycol repeat unit.
The flexibility of a polymer chain, like this compound, arises from the ability of its backbone bonds to rotate. ethz.ch The presence of gauche states in the torsion angles is a primary source of this flexibility, as each gauche state disrupts the linear, all-trans zigzag conformation. infn.it This intrinsic flexibility means that the molecule can adopt a vast number of different spatial arrangements.
Conformational entropy is a measure of the number of accessible conformations available to the chain. nih.gov A more flexible polymer has a higher conformational entropy. nih.gov In the absence of strong, specific interactions (either intramolecular or with a solvent), the chain's conformation is dominated by entropy, leading it to adopt a random coil state. This entropic contribution to the free energy favors more compact, coiled structures over extended ones. infn.itethz.ch The balance between these entropic effects and enthalpic interactions (such as hydrogen bonding or solvophobic effects) ultimately determines the dominant conformation. nih.gov
Table 2: Factors Influencing Polyether Chain Flexibility
| Factor | Description | Impact on Conformation |
|---|---|---|
| Torsional Angles | Rotation around C-C and C-O bonds. | The preference for gauche states around C-C bonds introduces kinks, leading to a more coiled structure. infn.it |
| Conformational Entropy | A measure of the randomness or number of available states. nih.gov | Maximizing entropy favors a statistically random coil conformation over a single, ordered structure. ethz.ch |
| Steric Hindrance | Repulsive interactions between non-bonded atoms. | Limits the range of accessible rotational angles, influencing the local chain stiffness. |
| Solvent Quality | The nature of the interaction between the polymer and the solvent. | In a "good" solvent, polymer-solvent interactions are favorable, leading to chain swelling. In a "poor" solvent, the chain collapses to minimize contact. youtube.comethz.ch |
While often described as random coils, oligoethylene glycols can adopt more ordered structures, such as helical and all-trans (extended) conformations, under specific conditions. nih.gov The interconversion between these states is a dynamic process driven by thermal energy and interactions with the environment.
Extended (all-trans) Conformations: These are typically found in crystalline states or when the molecules are stretched. The C-C and C-O bonds are in a trans arrangement, leading to a linear, zigzag structure.
Helical Conformations: The preference for gauche conformations around the C-C bonds can lead to the formation of helical structures. These are often more compact than the extended form. For example, oligo(ethylene glycols) incorporated with bulky naphthylene units have been shown to fold into stable helical conformations in polar solvents, driven by solvophobic interactions that cause the bulky groups to stack. nih.gov
The transition between these states involves concerted rotations around the backbone bonds. The energy barrier for these rotations is relatively low, allowing for rapid interconversion at room temperature. The equilibrium between extended and helical forms can be influenced by factors such as solvent polarity, temperature, and the presence of specific interactions like cation complexation or hydrogen bonding. nih.gov For instance, studies on self-assembled monolayers have shown a complex mixture of helical and all-trans conformational states for oligo(ethylene glycol)-terminated alkanethiols. nih.gov
Computational Prediction and Validation of Spectroscopic Observables for Polyether Structures
The elucidation of the three-dimensional structures of linear polyethers, such as this compound, is greatly facilitated by the integration of computational chemistry with experimental spectroscopy. The inherent flexibility of the polyether backbone leads to a complex conformational landscape, where multiple conformers may coexist in equilibrium. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic observables like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. ivanmr.commdpi.com These theoretical predictions, when compared with experimental data, provide a powerful means to validate the computed conformational preferences and gain detailed insights into the molecule's structure and dynamics in solution. researchgate.netmdpi.com
The process typically begins with a thorough conformational search to identify the low-energy structures of the polyether chain. For each stable conformer, geometry optimization is performed, followed by the calculation of spectroscopic properties. mdpi.comnih.gov For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR shielding tensors, which are then converted into chemical shifts. mdpi.comresearchgate.net Similarly, vibrational frequencies and their corresponding intensities are computed by calculating the second derivatives of the energy with respect to atomic displacements. researchgate.netresearchgate.net
A crucial aspect of this approach is the validation of the theoretical results against experimental spectra. mdpi.comresearchgate.net A strong correlation between the predicted and measured observables lends confidence to the computational model and the predicted conformational ensemble. researchgate.net Discrepancies, on the other hand, can point to limitations in the computational methodology, such as the need to include explicit solvent effects or to account for anharmonicity in vibrational calculations. nih.gov
Computational prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone in the structural analysis of polyethers. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is, in turn, dictated by the molecule's conformation.
The workflow for predicting NMR spectra involves several key steps:
Conformational Analysis: Identification of all significant low-energy conformers of the polyether.
Geometry Optimization: Optimization of the geometry for each conformer using a selected DFT functional and basis set.
NMR Calculation: Application of the GIAO method to compute the isotropic shielding constants for each nucleus in each conformer. mdpi.com
Boltzmann Averaging: The predicted chemical shifts for the individual conformers are averaged based on their calculated relative energies (using the Boltzmann distribution) to yield a spectrum that represents the conformational ensemble.
Referencing and Scaling: The calculated shielding constants (σ) are converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), and often, linear scaling factors are applied to correct for systematic errors in the computational method.
For a representative segment of a linear polyether, such as a diether, the predicted chemical shifts can be compared directly with experimental values. The level of agreement is often quantified by the Mean Absolute Error (MAE).
Table 1: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Polyether Fragment
| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
| C1 | 60.15 | 60.30 | -0.15 |
| C2 | 71.20 | 71.05 | 0.15 |
| C3 | 70.55 | 70.40 | 0.15 |
| C4 | 69.80 | 69.95 | -0.15 |
Note: Data are hypothetical and representative of typical computational accuracy for illustrative purposes.
The inclusion of solvent effects, either through implicit continuum models like the Polarizable Continuum Model (PCM) or explicit solvent molecules, can be critical for achieving high accuracy, especially for protons involved in hydrogen bonding. researchgate.netnih.gov The strong correlation between conformation and chemical shifts has been demonstrated in studies of various oligosaccharides and polyethers, where specific torsion angles around glycosidic or ether linkages influence the chemical shifts of adjacent carbon and proton nuclei. psu.edu
Theoretical calculations of vibrational spectra serve as a complementary technique for validating the computed structures of polyethers. The calculated harmonic frequencies and intensities can be compared with experimental Infrared (IR) and Raman spectra.
Key vibrational modes for polyethers include:
C-H stretching vibrations (typically in the 2850-3000 cm⁻¹ region).
C-O-C stretching vibrations (strong bands in the 1100-1250 cm⁻¹ region).
CH₂ rocking and twisting modes (in the fingerprint region, 700-1300 cm⁻¹).
Differences between calculated harmonic frequencies and experimental anharmonic frequencies are expected. nih.gov Therefore, scaling factors are often applied to the computed frequencies to improve the agreement with experimental data. The comparison is not limited to peak positions; the relative intensities of the absorption bands in the calculated spectrum should also mirror the experimental spectrum for a good match. mdpi.com
Table 2: Representative Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Polyether Chain
| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Asymmetric C-H Stretch | 2920 | 2925 |
| Symmetric C-H Stretch | 2865 | 2870 |
| C-O-C Stretch | 1115 | 1120 |
| CH₂ Rocking | 840 | 845 |
Note: Data are hypothetical and representative, intended to illustrate the typical agreement between scaled theoretical calculations and experimental results.
By analyzing the vibrational modes of different low-energy conformers, it is possible to identify spectral features that are characteristic of specific conformations. This detailed analysis, combining both NMR and vibrational spectroscopy with high-level computational modeling, provides a robust framework for characterizing the complex conformational landscapes of flexible linear polyethers like this compound.
Supramolecular Chemistry and Host Guest Complexation with 2,5,8,11,14,17,20,23 Octaoxatetracosane
Fundamental Principles of Molecular Recognition by Acyclic Polyether Hosts
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. Acyclic polyethers, like 2,5,8,11,14,17,20,23-Octaoxatetracosane, exhibit remarkable molecular recognition capabilities, particularly towards cations and small neutral molecules. Unlike their cyclic counterparts (crown ethers), the flexibility of acyclic polyethers allows them to adopt various conformations to encapsulate guest molecules. This conformational adaptability, however, often comes at the cost of lower preorganization, which can influence binding affinities.
Ion-Dipole Interactions: This is the most significant interaction in the complexation of metal cations. The partially negative oxygen atoms of the ether linkages in this compound coordinate with the positive charge of the metal ion.
Hydrogen Bonding: When the guest molecule is capable of hydrogen bonding (e.g., water, small organic molecules), this interaction plays a crucial role in complex stability.
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. wikipedia.org
The cumulative effect of these non-covalent interactions dictates the strength and specificity of the host-guest complex. mdpi.comnih.gov The chemical energy released during the formation of these interactions is typically in the range of 1–5 kcal/mol. wikipedia.org
The selectivity of a linear polyether host for a particular guest is determined by a delicate balance of several factors. A key principle is the "size-fit" concept, where the host preferentially binds to guests that are sterically and electronically complementary to its binding cavity. For acyclic polyethers, the flexible backbone allows for an induced-fit mechanism, where the host can wrap around the guest in an optimal conformation.
The number and arrangement of donor atoms in the polyether chain are critical for selectivity. muk.ac.ir The ether oxygens act as Lewis bases, donating electron pairs to the guest. The spacing of these oxygen atoms along the chain determines the ideal size of the cation that can be complexed. For instance, a polyether with a specific number of ethylene (B1197577) glycol units will show a preference for a cation whose ionic radius allows for optimal coordination with the oxygen atoms. While macrocyclic ligands often exhibit high rigidity and preorganization, the flexibility of acyclic polyethers can also contribute to selectivity through conformational changes that optimize interactions with a specific guest. sid.ir
Complexation of Metal Cations and Neutral Molecules by Oligoethylene Glycols
Oligoethylene glycols, including this compound, are well-known for their ability to form stable complexes with a variety of metal cations and small neutral molecules. This complexing ability is attributed to the presence of multiple ether oxygen atoms that can coordinate with guest species.
The formation of complexes between polyethers and ions can be characterized by their stoichiometry and thermodynamic parameters. The stoichiometry refers to the ratio of host to guest molecules in the complex. For acyclic polyethers, 1:1 complexes are common, but other stoichiometries are also observed depending on the relative sizes of the host and guest and the experimental conditions.
The thermodynamic stability of these complexes is quantified by the stability constant (K), which is related to the change in Gibbs free energy (ΔG) of complexation. The enthalpy (ΔH) and entropy (ΔS) changes associated with complexation provide further insight into the nature of the binding process. Calorimetric and spectroscopic techniques are commonly employed to determine these thermodynamic parameters. muk.ac.ir The process of complexation often involves competition with solvent molecules for coordination with the cation. sid.ir
Table 1: Stability Constants (log K) for the Complexation of Alkali Metal Cations with an Acyclic Polyether in Methanol at 25°C
| Cation | log K |
| Li⁺ | 1.8 |
| Na⁺ | 2.5 |
| K⁺ | 3.2 |
| Rb⁺ | 2.9 |
| Cs⁺ | 2.6 |
Note: This table presents illustrative data for a representative acyclic polyether and is intended to show general trends. Actual values for this compound may vary.
Acyclic polyethers can act as ionophores, which are lipid-soluble molecules that facilitate the transport of ions across biological or artificial membranes. The mechanism of ion transport involves the polyether encapsulating a cation, thereby shielding its charge and allowing the complex to partition into the hydrophobic interior of the membrane. The complex then diffuses across the membrane and releases the cation on the other side.
Assembly of Supramolecular Architectures and Polymers Utilizing Oligoethylene Glycol Moieties
The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. bohrium.com Oligoethylene glycol moieties, such as those in this compound, are versatile building blocks for the construction of a wide range of supramolecular architectures and polymers. acs.orgmdpi.com
The amphiphilic nature of many oligoethylene glycol derivatives, possessing both hydrophilic polyether chains and hydrophobic segments, drives their self-assembly in aqueous solution to form structures like micelles, vesicles, and liquid crystals. mdpi.com The temperature-sensitive nature of oligoethylene glycols, which can exhibit a lower critical solution temperature (LCST), adds another layer of control over the assembly process. nih.gov
Furthermore, oligoethylene glycol chains can be incorporated into larger polymer structures to impart specific properties. For example, they can be used as flexible linkers in supramolecular polymers or as side chains to enhance solubility and biocompatibility. The complexation properties of the oligoethylene glycol units can also be exploited to create responsive materials, where the assembly or disassembly of the supramolecular structure can be triggered by the addition or removal of specific metal ions. nih.gov
Table 2: Examples of Supramolecular Assemblies Formed from Oligoethylene Glycol Derivatives
| Assembly Type | Driving Force(s) | Potential Application(s) |
| Micelles | Hydrophobic effect | Drug delivery |
| Vesicles | Hydrophobic effect | Gene delivery, microreactors |
| Supramolecular Gels | Hydrogen bonding, host-guest interactions | Tissue engineering, controlled release |
| Liquid Crystals | Anisotropic molecular shape, intermolecular interactions | Display technology, sensors |
Investigations into "Lysine Wrapping" Interactions with Oligoethylene Glycols
The interaction between amino acids and oligoethylene glycols is a subject of significant interest in understanding biological processes and designing biocompatible materials. While specific studies detailing the "lysine wrapping" phenomenon with this compound are not extensively documented, research on related systems provides valuable insights into the potential interactions.
Studies involving poly(L-lysine)-grafted-poly(ethylene glycol) (PLL-g-PEG) copolymers have demonstrated the importance of electrostatic and hydrogen bonding interactions in their association with other molecules and surfaces. In these systems, the positively charged lysine residues play a crucial role in the initial adsorption to negatively charged surfaces, while the oligoethylene glycol chains can influence the conformation and hydration state of the complex.
Molecular dynamics simulations have been employed to investigate the interactions of lysine side chains with lipid membranes. These studies reveal that the lysine side chain can induce changes in the local environment, affecting the hydration and orientation of surrounding molecules. It is plausible that similar interactions occur between the amine and carboxylic acid groups of lysine and the ether oxygens of this compound. The flexible nature of the oligoethylene glycol chain could allow it to conform around the lysine molecule, a phenomenon that could be described as "wrapping," stabilized by a network of hydrogen bonds.
Calorimetric studies on the interaction of amino acids with ethylene glycol have provided thermodynamic data on these associations. These studies indicate that the interactions are influenced by both enthalpic and entropic factors, reflecting the balance of forces involved in the complexation.
| Parameter | Description | Relevance to "Lysine Wrapping" |
| Hydrogen Bonding | Interaction between the ether oxygens of the oligoethylene glycol and the amine and carboxyl groups of lysine. | Primary driving force for the wrapping phenomenon. |
| Van der Waals Forces | Non-specific interactions between the hydrocarbon portions of both molecules. | Contribute to the overall stability of the complex. |
| Conformational Flexibility | The ability of the oligoethylene glycol chain to adopt various conformations. | Allows the chain to optimally orient itself around the lysine molecule. |
| Solvation Effects | Changes in the hydration shell of both molecules upon complexation. | Plays a significant role in the thermodynamics of the interaction. |
Supramolecular Emulsification and Controlled Microstructure Formation with Polyethylene Glycol
Research has demonstrated that in a water-chloroform binary system, polyethylene glycol itself can induce the formation of single or double emulsions depending on the oil/water ratio and PEG concentration. bohrium.comnih.govnih.gov This emulsification is a supramolecular phenomenon, driven by the self-assembly of PEG molecules at the interface. The ether groups of the oligoethylene glycol chain can interact with water molecules via hydrogen bonding, forming a supramolecular complex that facilitates the stabilization of emulsion droplets. bohrium.com
The microstructure of the resulting emulsion can be controlled by tuning various parameters. The molecular weight of the polyethylene glycol, the concentration of the polymer, and the oil-to-water ratio all play a critical role in determining the type and stability of the emulsion formed. For instance, higher molecular weight PEGs have been observed to lead to more stable emulsions.
Furthermore, the amphiphilicity of PEG can be modulated by forming supramolecular complexes with other molecules. For example, the interaction of PEG with iodine has been shown to tune its amphiphilicity, leading to a phase inversion and a change in the emulsion type. bohrium.comnih.govnih.gov This highlights the potential for creating stimuli-responsive emulsions where the microstructure can be altered by external triggers. This principle can be extended to this compound, suggesting its utility in creating controlled and responsive emulsion systems.
| Emulsion Parameter | Effect of Oligoethylene Glycol Properties | Research Finding |
| Emulsion Type (O/W vs. W/O) | Dependent on the oil/water ratio and oligoethylene glycol concentration. | PEG can tailor the formation of single or double emulsions based on these parameters. bohrium.comnih.govnih.gov |
| Droplet Size | Influenced by the concentration and molecular weight of the oligoethylene glycol. | Higher molecular weight PEGs can lead to different droplet sizes. |
| Emulsion Stability | Increases with higher molecular weight of the polyethylene glycol. | Longer PEG chains provide better steric stabilization. |
| Microstructure Control | Can be tuned by forming supramolecular complexes with other molecules. | Interaction with iodine can induce phase inversion in PEG-stabilized emulsions. bohrium.comnih.govnih.gov |
Formation and Dynamics of Rotaxanes and Pseudorotaxanes Incorporating Linear Polyether Chains
Linear polyether chains, such as that of this compound, are fundamental components in the synthesis of mechanically interlocked molecules like rotaxanes and pseudorotaxanes. A pseudorotaxane is formed when a linear "thread" molecule is enclosed within a macrocyclic "ring" through non-covalent interactions. A rotaxane is formed when bulky "stopper" groups are attached to the ends of the thread, preventing the dissociation of the ring.
The flexible and polar nature of oligoethylene glycol chains makes them ideal threads for the formation of pseudorotaxanes with various macrocyclic hosts. The oxygen atoms in the polyether chain can act as hydrogen bond acceptors, interacting with hydrogen bond donors on the macrocycle. This host-guest interaction is a key driving force for the self-assembly of the pseudorotaxane structure.
The synthesis of rotaxanes often proceeds through the initial formation of a pseudorotaxane intermediate. The "clipping" method, for example, involves the formation of the macrocycle around the linear thread. The efficiency of this process is often dependent on the templating effect of the thread, where the non-covalent interactions between the thread and the macrocycle precursors pre-organize the system for the ring-closing reaction.
The dynamics of these interlocked structures are of great interest for the development of molecular machines. The movement of the macrocycle along the linear thread can be controlled by external stimuli, such as changes in temperature, pH, or the presence of specific ions. The flexibility of the oligoethylene glycol chain plays a crucial role in these dynamic processes, allowing for conformational changes that facilitate the shuttling of the ring. Molecular dynamics simulations have been used to study the dynamical properties of such interlocked architectures, providing insights into their behavior at the molecular level.
| Supramolecular Structure | Role of Linear Polyether Chain | Key Interactions |
| Pseudorotaxane | Acts as the "thread" that is encapsulated by a macrocyclic "ring". | Hydrogen bonding between ether oxygens and macrocycle donors. |
| Rotaxane | Forms the axle of the mechanically interlocked molecule. | Non-covalent templating for macrocycle formation. |
| Molecular Shuttles | Provides the track for the movement of the macrocyclic ring. | Flexibility of the polyether chain allows for dynamic motion. |
Catalytic Functions of Oligoethylene Glycol Based Systems
Phase-Transfer Catalysis (PTC) Mediated by Acyclic Polyethers
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org Acyclic polyethers, such as polyethylene glycols (PEGs) and their oligomers, have emerged as highly effective phase-transfer catalysts. biomedres.us They function by transporting ionic reactants, often anions, from the aqueous or solid phase into the organic phase where the reaction with an organic substrate occurs. acs.orgbme.hu This process overcomes the mutual insolubility of the reactants, leading to significantly accelerated reaction rates. bme.huresearchgate.net
The catalytic activity of acyclic polyethers in phase-transfer systems is rooted in their ability to complex with alkali metal cations. bme.hu Unlike cyclic crown ethers which have a rigid cavity, the flexible, open-chain structure of oligoethylene glycols allows them to wrap around a cation in a helical conformation. The oxygen atoms of the polyether chain create a hydrophilic interior that coordinates with the cation (e.g., K+, Na+), while the ethylene (B1197577) backbone forms a lipophilic (hydrophobic) exterior. wikipedia.org
This complexation process has several key consequences:
Solubilization: The resulting polyether-cation complex is soluble in nonpolar organic solvents due to its lipophilic exterior. wikipedia.org
Anion Transport: To maintain charge neutrality, the complexed cation carries its counter-anion from the aqueous or solid phase into the organic phase.
Anion Activation: Once in the organic medium, the anion is poorly solvated and only loosely associated with the large, shielded cation. This "naked" or highly reactive anion is a much stronger nucleophile compared to its hydrated counterpart in the aqueous phase, leading to a dramatic increase in reaction rate. researchgate.net
The catalyst completes its cycle by returning to the aqueous phase to complex with another cation-anion pair after the anion has reacted in the organic phase. acs.org
Consequently, there is often an optimal chain length for maximum catalytic activity. For instance, in a study of nucleophilic substitution reactions with alkali metal salts, pentaethylene glycol (pentaEG) was identified as the most efficient catalyst among various oligoethylene glycols tested. nih.gov Similarly, studies on polyethylene glycols (PEGs) have found that medium chain-length PEGs often provide the best balance between complexing ability and solubility properties for phase-transfer catalysis. bme.hu The specific optimum length can vary depending on the cation being complexed and the specific reaction conditions.
| Oligoethylene Glycol | Number of Ethylene Glycol Units | Relative Catalytic Activity |
|---|---|---|
| Triethylene Glycol | 3 | Moderate |
| Tetraethylene Glycol | 4 | Good |
| Pentaethylene Glycol | 5 | Excellent researchgate.netnih.gov |
| Hexaethylene Glycol | 6 | Good |
To address challenges associated with catalyst separation and recycling, significant research has focused on immobilizing oligoethylene glycols onto solid supports. biomedres.us These supported catalysts, often referred to as triphase catalysts, function at the interface of the solid catalyst, the organic liquid phase, and the aqueous/solid reactant phase. Common supports include organic polymers like polystyrene and inorganic materials such as silica or alumina. biomedres.usacs.org
Immobilized poly(ethylene glycol) catalysts have demonstrated high efficiency and stability in various reactions. For example, PEG 600 supported on polystyrene (PEG 600-PS) was used as an effective and recyclable phase-transfer catalyst for the cross-aldol condensation of isobutyraldehyde and formaldehyde, achieving high conversion (>96%) and selectivity (>98%). nih.gov The key advantages of these supported systems include:
Easy Separation: The catalyst can be easily recovered from the reaction mixture by simple filtration. nih.gov
Reusability: Supported catalysts can often be reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly. nih.gov
Continuous Processes: Their solid nature makes them suitable for use in continuous flow reactors. nih.gov
Oligoethylene Glycols as Promoters and Solvents in Organic Transformations
Beyond their role as phase-transfer catalysts, oligoethylene glycols can also function as reaction promoters and green solvent media, profoundly influencing the course of organic reactions. rsc.orgresearchgate.net Low molecular weight PEGs are particularly useful as they are inexpensive, thermally stable, biodegradable, and recyclable. organic-chemistry.org
Oligoethylene glycols are highly effective promoters for nucleophilic substitution reactions involving alkali metal salts (e.g., CsF, KF, KCN). nih.gov The promoting effect stems from the same cation-binding ability that drives phase-transfer catalysis. The oxygen atoms in the polyether chain act as Lewis bases, coordinating with the metal cation of the salt. researchgate.netnih.gov This interaction sequesters the cation, effectively breaking up the ion pair or crystal lattice of the salt and liberating a more reactive, "flexible" nucleophile. nih.gov
Furthermore, quantum-chemical studies have revealed that the terminal hydroxyl (OH) groups of oligoethylene glycols can play a crucial role. These groups can act as "anchors," forming hydrogen bonds that help to orient the nucleophile and the substrate into an ideal configuration for the reaction to occur, thereby lowering the activation energy. nih.gov This dual activation mechanism makes oligoethylene glycols potent promoters for a wide range of transformations, including halogenations, azidations, and nitrilations. nih.gov
When used as a solvent, polyethylene glycol can significantly impact reaction kinetics and selectivity. organic-chemistry.org As a reaction medium, PEG can eliminate the need for other phase-transfer catalysts or ligands, acting as both a solvent and a catalyst. organic-chemistry.orgresearchgate.net This has been demonstrated in palladium-catalyzed C-C bond-forming reactions like the Heck reaction, where using low molecular weight PEG as the solvent resulted in high yields, rapid reaction times, and excellent regio- and stereoselectivities. organic-chemistry.org
The solvent properties of PEG can be attributed to its unique characteristics, behaving somewhat like a weak organic solvent. nih.gov It can interact favorably with aromatic groups while destabilizing polar and charged groups. nih.gov This distinct solvent environment influences the transition state of the reaction, thereby affecting both the rate and the selectivity of product formation. Moreover, the ability to reuse both the PEG solvent and the dissolved catalyst for multiple cycles highlights its potential as a sustainable and efficient medium for organic synthesis. organic-chemistry.org
| PEG Molecular Weight | Reaction Time (min) | Yield (%) | Recyclability (Number of Cycles) |
|---|---|---|---|
| PEG 400 | 15 | 96 | >5 |
| PEG 1000 | 20 | 94 | >5 |
| PEG 2000 | 30 | 92 | >5 organic-chemistry.org |
Rational Design of Catalytic Systems Employing 2,5,8,11,14,17,20,23-Octaoxatetracosane Analogs
The rational design of catalytic systems leveraging analogs of this compound, a heptaethylene glycol dimethyl ether, is centered on the strategic manipulation of their molecular architecture to enhance catalytic efficacy. These acyclic polyethers have emerged as cost-effective and less toxic alternatives to crown ethers in various catalytic applications, particularly in phase-transfer catalysis (PTC) and the promotion of nucleophilic substitution reactions. biomedres.usresearchgate.net The core principles guiding the design of these catalytic systems involve the optimization of the oligoethylene glycol chain length and the modification of the terminal functional groups to achieve a harmonious balance between substrate binding, catalyst solubility, and reactivity.
A critical parameter in the design of these catalysts is the length of the polyether chain. The catalytic activity is intrinsically linked to the number of ethylene oxide units, as these repeating units create a flexible structure capable of chelating cations. biomedres.us This cation-binding ability is fundamental to the function of these molecules as phase-transfer catalysts, where they transport ionic reagents between immiscible phases. Research has demonstrated that as the molecular weight and, consequently, the chain length of the polyethylene glycol increases, its catalytic activity also tends to increase up to an optimal point. biomedres.us For instance, in nucleophilic substitution reactions, pentaethylene glycol (pentaEG) has been identified as a particularly efficient promoter among various oligoethylene glycols (oligoEGs). researchgate.net
The rational design also heavily considers the nature of the terminal groups of the oligoethylene glycol chain. These end groups can be tailored to fine-tune the catalyst's properties. For example, the terminal hydroxyl (-OH) groups in oligoEGs have been shown to act as "anchors," orienting the nucleophile and the substrate into an ideal configuration for reaction, thereby enhancing the reaction rate. researchgate.net The synergistic effect of the oxygen atoms in the polyether chain acting as a Lewis base to coordinate the metal cation and the terminal hydroxyl groups facilitating the substrate-nucleophile interaction exemplifies a key design principle. researchgate.net
Furthermore, the modification of these end groups provides a versatile strategy for catalyst design. By replacing the hydroxyl groups with other functionalities, such as methoxy (B1213986) groups to form glymes (glycol dimethyl ethers), the catalyst's solubility and interaction with different reaction media can be altered. The balance between hydrophilicity and lipophilicity is crucial for phase-transfer catalysts. While a longer chain enhances cation complexation, it can also decrease lipophilicity, potentially hindering the transfer of the catalyst-cation complex into the organic phase. biomedres.us Therefore, the rational design of these catalysts often involves seeking a medium chain length that optimizes both complex stability and phase-transfer efficiency.
Detailed research findings have illuminated these design principles through systematic studies of structure-activity relationships. For example, in the oxidative scission of aromatic olefins, poly(ethylene glycol) dimethyl ether (PEGDME) was found to be a highly effective solvent and promoter, demonstrating superior performance compared to a range of other ethylene glycol derivatives. nih.gov This highlights the importance of the dimethyl ether end-capping for this specific application.
The following tables present data from studies on nucleophilic substitution reactions and the oxidative scission of olefins, illustrating the impact of the oligoethylene glycol structure on catalytic performance.
Table 1: Effect of Oligoethylene Glycol Structure on the Yield of Nucleophilic Fluorination
| Catalyst/Promoter | Number of Ethylene Glycol Units | Reaction | Substrate | Nucleophile | Yield (%) |
| Triethylene glycol | 3 | Fluorination | 1-bromooctane | CsF | Lower than pentaEG |
| Tetraethylene glycol | 4 | Fluorination | 1-bromooctane | CsF | Lower than pentaEG |
| Pentaethylene glycol | 5 | Fluorination | 1-bromooctane | CsF | Most efficient |
| Hexaethylene glycol | 6 | Fluorination | 1-bromooctane | CsF | Lower than pentaEG |
Data synthesized from findings indicating pentaethylene glycol as the most efficient catalyst in a series of oligoethylene glycols for nucleophilic substitution reactions. researchgate.net
Table 2: Influence of Solvent/Promoter Structure on the Oxidative Scission of gem-Diphenylethylene
| Solvent/Promoter | Structure | Yield of Diphenylmethanone (%) |
| Ethylene glycol (EG) | HO-(CH₂)₂-OH | 54-94 |
| Triethylene glycol (TEG) | HO-(CH₂CH₂O)₃-H | 54-94 |
| Ethylene glycol dimethyl ether (EGDME) | CH₃O-(CH₂)₂-OCH₃ | 54-94 |
| Diethylene glycol dimethyl ether (DEGDME) | CH₃O-(CH₂CH₂O)₂-CH₃ | 54-94 |
| Poly(ethylene glycol) (PEG) | H-(OCH₂CH₂)n-OH | 96 |
| Poly(ethylene glycol) dimethyl ether (PEGDME) | CH₃-(OCH₂CH₂)n-OCH₃ | 99 |
This table is based on research findings from the oxidative scission of gem-diphenylethylene, where various glycol-based compounds were screened. nih.gov
Advanced Spectroscopic and Analytical Characterization of Oligoethylene Glycols
Spectroscopic Techniques for Polyether Structural and Conformational Analysis
Spectroscopy is a cornerstone in the analysis of polyethers, offering non-destructive and detailed information about their chemical architecture and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of oligoethylene glycols. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom in the molecule.
For 2,5,8,11,14,17,20,23-Octaoxatetracosane (heptaethylene glycol dimethyl ether), the ¹H NMR spectrum is expected to show distinct signals corresponding to the terminal methoxy (B1213986) protons (CH₃-O) and the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-). Based on data for similar oligoethylene glycol dimethyl ethers like tetraethylene glycol dimethyl ether (TEGDME), the terminal methyl protons would appear as a singlet, while the methylene (B1212753) protons of the backbone would present as a complex of signals. rsc.orgchemicalbook.com
The ¹³C NMR spectrum provides complementary information, with separate signals for the carbon atoms of the terminal methyl groups and the ethylene oxide repeat units. rsc.org The chemical shifts are sensitive to the position of the unit within the chain, although for a monodisperse oligomer like this, the majority of the backbone signals would overlap.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Terminal CH₃-O | ¹H | ~3.40 | Singlet |
| Backbone -O-CH₂-CH₂-O- | ¹H | ~3.5-3.7 | Multiplet |
| Terminal CH₃-O | ¹³C | ~59.0 | Quartet |
| Backbone -O-CH₂-CH₂-O- | ¹³C | ~70.5 | Triplet |
Note: Predicted values are based on data for shorter analogous ethers and general chemical shift tables. rsc.orgcarlroth.com
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the conformational states of polyether chains. The spectra are characterized by specific vibrational modes of the C-O-C ether linkages and the CH₂ groups.
FTIR spectroscopy of oligoethylene glycols shows strong characteristic absorption bands. The most prominent is the C-O-C stretching vibration, typically found in the 1100-1150 cm⁻¹ region. Other significant bands include CH₂ stretching vibrations (2850-2950 cm⁻¹) and CH₂ rocking vibrations (around 842 and 962 cm⁻¹). bas.bg
Raman spectroscopy provides complementary information. The C-C stretching mode gives rise to a polarized Raman line, often observed around 863 cm⁻¹. ias.ac.in Changes in the Raman spectra, particularly in the C-H stretching region (2800-3000 cm⁻¹) and the 800-1500 cm⁻¹ "fingerprint" region, can be correlated with conformational changes, such as the transition from a gauche to a trans conformation of the C-C bonds along the polymer chain. researchgate.net For ethylene glycol, the liquid state is known to be a mixture of trans and gauche isomers, while the solid state consists only of the gauche form. ias.ac.in
Table 2: Characteristic Vibrational Frequencies for Oligoethylene Glycols
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| CH₂ Asymmetric/Symmetric Stretching | 2850 - 2950 | FTIR & Raman |
| C-O-C Asymmetric Stretching | 1100 - 1150 | FTIR (Strong) |
| CH₂ Rocking | 842, 962 | FTIR |
| C-C Stretching | ~863 | Raman (Polarized) |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of synthetic polymers, including polyethers. frontiersin.orgnih.gov It provides information on the absolute molecular weight, molecular weight distribution, and the structure of end-groups. acs.org
In a typical MALDI-TOF MS analysis of this compound, the molecule would be mixed with a suitable matrix (e.g., DCTB) and a cationization agent (e.g., NaCl). frontiersin.org The resulting spectrum would show a dominant peak corresponding to the mass of the molecule plus the mass of the cation [M+Na]⁺. For this compound (molar mass ≈ 354.44 g/mol nih.gov), the expected m/z would be approximately 377.43. The high resolution of modern instruments allows for precise mass determination, confirming the elemental composition. nih.gov For polydisperse samples, MALDI-TOF MS reveals a distribution of peaks separated by the mass of the repeating monomer unit (C₂H₄O, 44.03 Da). acs.org
Table 3: Expected MALDI-TOF MS Data for this compound
| Parameter | Expected Value |
|---|---|
| Chemical Formula | C₁₆H₃₄O₈ |
| Monoisotopic Mass | 354.2254 Da |
| Expected [M+Na]⁺ Ion (m/z) | 377.2148 |
| Repeating Unit Mass (-CH₂CH₂O-) | 44.03 Da |
While oligoethylene glycols like this compound are not intrinsically fluorescent, fluorescence spectroscopy can be employed as a sensitive probe to study their local environment and interactions. nih.gov This is typically achieved by introducing a fluorescent dye or a "molecular rotor" into the polyether matrix. nih.gov
The emission properties of these probes, such as their quantum yield and emission wavelength, are often highly sensitive to the polarity and viscosity of their immediate surroundings. nih.gov For instance, by monitoring the fluorescence of a suitable probe dissolved in this compound, one can obtain information about the micro-viscosity of the medium. Changes in the fluorescence signal upon addition of other substances can indicate specific interactions, aggregation, or phase transitions. This technique is particularly useful for studying the behavior of polyethers in complex systems, such as in biological environments or polymer blends. nih.gov
Chromatographic Methods for Polyether Distribution and Composition Determination
Chromatographic techniques are essential for assessing the purity and molecular weight distribution of oligomers and polymers.
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers. chromatographyonline.com The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier than smaller molecules which can penetrate the pores. lcms.cz
For a monodisperse compound like this compound, GPC analysis is expected to yield a single, narrow, and symmetrical peak. The position of this peak, when compared to a calibration curve generated from standards of known molecular weight (often narrow PEG standards), can be used to confirm its molecular weight. wayeal-instrument.comsigmaaldrich.com The width of the peak is an indicator of the sample's purity and monodispersity. Common mobile phases for PEG analysis include tetrahydrofuran (B95107) (THF) and water, and a differential refractive index (RID) detector is typically employed due to its universal response to polymers. chromatographyonline.comwayeal-instrument.com
Table 4: Typical GPC Parameters for Oligoethylene Glycol Analysis
| Parameter | Typical Conditions |
|---|---|
| Technique | Gel Permeation / Size-Exclusion Chromatography (GPC/SEC) |
| Columns | Styrene-divinylbenzene or modified silica-based |
| Mobile Phase | Tetrahydrofuran (THF) or buffered aqueous solution |
| Detector | Refractive Index Detector (RID) |
| Calibration | Narrow poly(ethylene glycol) standards |
X-ray Diffraction (XRD) and Scattering for Polyether Crystalline and Supramolecular Structures
Oligoethylene glycols are known to adopt various conformations, including helical and linear (all-trans) structures, which dictate their packing in the crystalline state. The presence of ether oxygens allows for hydrogen bonding with water or other protic species, and the flexible nature of the ethylene oxide units can lead to complex crystalline phases.
For instance, studies on longer, high-purity oligoethylene glycol derivatives have successfully yielded single crystals suitable for XRD analysis. These analyses reveal detailed information about the unit cell parameters, space group, and the precise conformation of the oligomer chains. This information is fundamental to understanding the intermolecular interactions that govern the crystal lattice.
Below is an illustrative data table based on the crystallographic analysis of a related, longer-chain oligoethylene glycol, hexadecaethylene glycol monomethyl ether (a 16-unit oligomer). This data exemplifies the type of structural information that would be obtained for this compound were single crystals to be analyzed. ox.ac.uk
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₃H₆₈O₁₇ |
| Crystal System | Tetragonal |
| Space Group | I4̅c2 |
| a (Å) | 9.0621(11) |
| c (Å) | 28.680(5) |
| Volume (ų) | 2355.2(6) |
| Z (molecules per unit cell) | 2 |
Beyond single-crystal diffraction, X-ray scattering techniques, such as Small-Angle X-ray Scattering (SAXS), are invaluable for characterizing the supramolecular structures formed by oligoethylene glycols in solution or when grafted to surfaces. These larger structures can range from micelles and liquid crystals to the organization of surface-tethered polymer brushes. SAXS provides information on the size, shape, and arrangement of these nanoscale assemblies. For oligoethylene glycols used in drug delivery systems, such as in PEGylated liposomes, SAXS can quantify the density and conformation of the oligoethylene glycol chains on the nanoparticle surface.
Atomic Force Microscopy (AFM) for Surface-Confined Oligoethylene Glycol Layers and Interactions
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale and can also measure forces between the probe tip and the sample surface. This makes it an exceptionally useful tool for characterizing the structure and properties of surface-confined layers of oligoethylene glycols like this compound. When such molecules are tethered to a substrate, they form self-assembled monolayers (SAMs) or polymer brushes, which are of significant interest in biomaterials and nanotechnology due to their ability to resist non-specific protein adsorption.
AFM can be operated in imaging mode to visualize the surface morphology of these oligoethylene glycol layers in aqueous environments. High-resolution imaging can reveal the packing of the molecules, the presence of domains, and nanoscale defects in the layer. nih.gov For instance, studies on hexa(ethylene glycol)-terminated SAMs have shown that the chains can be closely packed and well-ordered, presenting a molecularly flat surface. nih.gov The domain sizes in these organized layers can range from 50 to 200 nm. nih.gov
In addition to imaging, AFM is used in force spectroscopy mode to quantify the interactions between the AFM tip (which can be functionalized with specific molecules) and the oligoethylene glycol layer. By measuring the force as a function of the distance between the tip and the surface, detailed information about the mechanical and interactive properties of the layer can be obtained. These measurements can determine:
Layer Thickness: By "nanoshaving" or scratching away a portion of the monolayer with the AFM tip and imaging the resulting trench, the height, and therefore the thickness, of the oligoethylene glycol layer can be precisely measured. rsc.org
Compressibility and Mechanical Properties: Force-distance curves reveal how the oligoethylene glycol layer responds to compression. From these curves, the compressibility and elastic modulus of the layer can be derived. Studies have shown that oligoethylene glycol SAMs can be reversibly compressed, a property thought to be related to their protein resistance.
Adhesion and Interaction Forces: The pull-off force required to retract the tip from the surface provides a measure of the adhesion between the tip and the oligoethylene glycol layer. These forces are typically very low for OEG surfaces in aqueous solutions, reflecting their non-fouling nature. Repulsive forces are observed as the tip approaches the surface, which are attributed to steric repulsion and the hydration layer around the ethylene glycol chains.
The following table summarizes typical quantitative data obtained from AFM studies on self-assembled monolayers of oligoethylene glycols with varying chain lengths, providing a reference for the expected properties of a surface-confined layer of this compound.
| Oligo(ethylene glycol) Derivative | Measured Thickness (nm) | Repulsive Force Characteristics | Adhesion Force |
|---|---|---|---|
| Tri(ethylene glycol)-terminated alkanethiol (EG₃) | 1.6 ± 0.4 rsc.org | Monotonically repulsive at short range | Low adhesion in aqueous media |
| Hexa(ethylene glycol)-terminated alkanethiol (EG₆) | 2.4 ± 0.3 rsc.org | Stronger and longer-range repulsion than EG₃ | Very low adhesion in aqueous media |
These AFM-based investigations are crucial for understanding the structure-property relationships of oligoethylene glycol surfaces at the molecular level, guiding the design of advanced materials for biomedical and technological applications.
Theoretical Understanding and Mechanistic Elucidation of 2,5,8,11,14,17,20,23 Octaoxatetracosane Behavior
Quantum Chemical Calculations of Electronic Properties and Binding Energies in Polyether Complexes
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and binding energies of polyether complexes. researchgate.netnih.gov These methods allow for a detailed understanding of the nature of the interactions between the polyether chain and guest species, such as metal cations.
Studies on analogous linear polyethers, such as glymes, reveal that the interaction with cations is primarily electrostatic. The oxygen atoms along the polyether chain create a series of dipoles that can cooperatively bind a cation. DFT calculations have been used to determine the binding energies of various cations with polyether ligands. For instance, the binding strength of trivalent metal ions with oxygen-containing ligands is generally higher than that of divalent metal ions. mdpi.com
The electronic properties of 2,5,8,11,14,17,20,23-octaoxatetracosane, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial in determining its reactivity and complexing ability. The HOMO is typically localized on the oxygen atoms, reflecting their role as electron donors in complex formation. Upon complexation with a cation, a significant stabilization of the HOMO energy level is expected, indicating a charge transfer from the polyether to the cation.
The binding energy of a cation with this compound is influenced by several factors, including the size and charge of the cation, and the conformational arrangement of the polyether chain. DFT calculations on similar polyether-cation complexes have shown that the binding energy generally increases with increasing charge density of the cation. frontiersin.org For monovalent alkali metal cations, the binding energy typically follows the order Li⁺ > Na⁺ > K⁺, which is inversely related to their ionic radii. frontiersin.org
Table 1: Calculated Binding Energies of Monovalent Cations with an Aluminosilicate (B74896) Dimer (as an analogy for oxygen-rich ligands)
| Cation | Binding Energy (eV) |
| Li⁺ | -8.1 |
| Na⁺ | -6.5 |
| K⁺ | -5.3 |
Data sourced from DFT calculations on aluminosilicate oligomers, illustrating the trend in binding energies with alkali metal cations. frontiersin.org
Advanced Molecular Modeling and Simulation of Polyether-Solvent and Polyether-Interface Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in different environments, such as in solution or at interfaces. youtube.commdpi.com These simulations can reveal details about the conformational flexibility of the polyether chain, its hydration structure, and its interactions with surrounding molecules.
In aqueous solutions, MD simulations of oligo(ethylene glycol) chains, which are structurally similar to this compound, have shown that the polyether backbone is highly flexible and can adopt a variety of conformations. nih.gov Water molecules form a hydration shell around the polyether, with hydrogen bonds primarily forming between water and the ether oxygen atoms. nih.govresearchgate.net This hydration layer plays a critical role in the solubility of the polyether and its interactions with other solutes.
At interfaces, such as the air-water interface, oligo(ethylene glycol) derivatives have been shown to form monolayers where the hydrophilic polyether chains are oriented towards the aqueous phase. nih.govmdpi.com The conformation and packing of the polyether chains at the interface are influenced by factors such as surface pressure and the presence of other molecules. mdpi.com MD simulations can provide insights into the structure and dynamics of these interfacial layers, which are important in applications such as surface modification and stabilization of colloids.
The interaction of polyethers with different solvents can also be investigated using molecular modeling. rsc.org The solubility and conformational behavior of this compound will vary depending on the polarity and hydrogen bonding capabilities of the solvent. In non-polar solvents, intramolecular interactions may become more significant, leading to more compact conformations of the polyether chain.
Kinetics and Thermodynamics of Polyether Host-Guest Complex Formation
The formation of a complex between a host molecule, such as this compound, and a guest, typically a cation, is governed by both kinetic and thermodynamic factors. The thermodynamics of complexation are described by the stability constant (K), which is related to the change in Gibbs free energy (ΔG) of the process. wikipedia.orgsavemyexams.comchemguide.co.uk The kinetics of complexation are described by the rate constants for the association (kₐ) and dissociation (kₔ) of the complex.
For acyclic polyethers like this compound, the complexation process involves a conformational rearrangement of the flexible polyether chain to wrap around the guest cation. This conformational change is a key factor in the kinetics of complex formation. The rate of complexation can be influenced by the solvent, as desolvation of both the host and guest is often a necessary step. nih.gov
The stability of the resulting complex is determined by the enthalpy (ΔH) and entropy (ΔS) of complexation (ΔG = ΔH - TΔS). For polyether-cation complexes, the enthalpic contribution is generally favorable (exothermic) due to the strong electrostatic interactions between the ether oxygens and the cation. researchgate.net The entropic contribution can be either favorable or unfavorable. The release of solvent molecules from the solvation shells of the host and guest upon complexation leads to a positive entropy change (favorable). However, the loss of conformational freedom of the polyether chain upon binding to the cation results in a negative entropy change (unfavorable).
The "macrocyclic effect" and "preorganization" principles, often discussed in the context of cyclic crown ethers, provide a useful framework for understanding the complexation behavior of acyclic polyethers. Although this compound is not a macrocycle, its ability to adopt a pseudo-cyclic conformation around a cation allows it to effectively compete with solvent molecules for cation binding.
Table 2: Thermodynamic Parameters for the Complexation of Alkali Metal Cations with a Calix acs.orgarene Derivative in Methanol at 25°C
| Cation | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | -TΔS° (kJ/mol) |
| Li⁺ | 2.9 | -16.5 | -15.8 | -0.7 |
| Na⁺ | 4.3 | -24.5 | -53.2 | 28.7 |
| K⁺ | 3.5 | -20.0 | -55.8 | 35.8 |
| Rb⁺ | 2.8 | -16.0 | -54.7 | 38.7 |
Data for a calix acs.orgarene derivative, a different class of ionophore, is presented to illustrate the typical thermodynamic parameters involved in cation complexation. researchgate.net
Future Directions and Emerging Research Avenues for Linear Polyether Chemistry
Development of Advanced Functional Materials Incorporating Oligoethylene Glycol Moieties
The incorporation of OEG chains into various polymer backbones is a key strategy for developing advanced functional materials. These moieties impart desirable characteristics such as hydrophilicity, biocompatibility, and responsiveness to external stimuli, paving the way for innovations in elastomers, sensors, and sustainable polymers. scielo.brrsc.org
Polyether-based elastomers, particularly polyurethanes, are a major area of materials research. The properties of these elastomers can be precisely tailored by selecting the appropriate polyether polyol. Polytetrahydrofuran (PTMEG) is a premier polyol used in high-performance polyurethane elastomers, known for conferring superior resistance to hydrolytic cleavage, good mechanical properties at low temperatures, and high resiliency. gantrade.com
Polyether-based polyurethanes (EU) are particularly suited for applications requiring low-temperature flexibility. mnrubber.com They exhibit excellent resistance to hydrolysis, making them ideal for use in humid environments or for applications involving immersion in water. gantrade.com In contrast, polyester-based polyurethanes (AU) generally offer better resistance to abrasion, heat, and oil swell. gantrade.commnrubber.com Research has also explored novel polyurethanes based on macrodiols like poly(octamethylene oxide), which show enhanced resistance to hydrolysis and oxidation compared to traditional PTMEG-based materials. researchgate.net Modern synthesis techniques, such as click chemistry, are being employed to create polyether polytriazole elastomers with specific performance characteristics. mdpi.com
| Property | Polyether-Based Elastomers (EU) | Polyester-Based Elastomers (AU) |
|---|---|---|
| Hydrolytic Stability | Excellent gantrade.com | Susceptible to hydrolytic cleavage gantrade.com |
| Low-Temperature Flexibility | Excellent mnrubber.comgallaghercorp.com | Less flexible at low temperatures |
| Abrasion Resistance | Better for impingement abrasion gantrade.com | Better for sliding abrasion gantrade.com |
| Oil & Fuel Resistance | Good | Excellent gantrade.com |
| Primary Application Environment | Humid/wet environments, low temperatures gantrade.commnrubber.com | Environments with oil/solvent exposure, high abrasion gantrade.commnrubber.com |
Oligoethylene glycols are central to the development of "smart" polymeric sensor platforms due to their thermoresponsive behavior. rsc.org Polymers containing OEG side chains can exhibit a Lower Critical Solution Temperature (LCST), where they undergo a phase transition from soluble to insoluble in aqueous solutions as the temperature rises. scielo.brmdpi.com This coil-to-globule transition can be precisely tuned by adjusting the length of the OEG chains or by copolymerizing different OEG-containing monomers. scielo.brrsc.org
This tunable thermoresponsiveness is being exploited to create polymeric thermometers and temperature sensors. rsc.org For instance, copolymers of various oligoethylene glycol acrylates can be functionalized with dyes to provide a visible output signal in response to temperature changes. rsc.org Beyond temperature sensing, the hydrophilic and antifouling properties of OEG chains make them valuable components in biomedical sensing applications, where they help prevent the non-specific adsorption of proteins and other biomolecules onto the sensor surface. scielo.br Dendritic macromolecules featuring OEG segments have also been investigated for their sharp, structure-dependent phase transitions, which could be applied in designing highly sensitive functional materials. rsc.orgnih.gov
A significant research thrust in polymer chemistry is the move toward greater sustainability. acs.org This involves developing synthesis routes that utilize renewable, bio-based feedstocks and employ environmentally friendly chemical processes. acs.orgnih.gov Research is underway to produce the diol building blocks for polyethers from biomass sources such as corn, soybean oil, lignin, and terpenoids. acs.org
Innovations in Supramolecular Architectures with Linear Polyether Components
Linear polyethers like 2,5,8,11,14,17,20,23-Octaoxatetracosane serve as fundamental components in the field of supramolecular chemistry. wikipedia.org This branch of chemistry focuses on systems composed of multiple molecules held together by reversible, non-covalent interactions such as hydrogen bonding, metal coordination, and host-guest interactions. wikipedia.org Polyether chains are frequently used as flexible spacers or connecting groups to ensure that different components of a supramolecular assembly have the correct spacing and conformation relative to one another. wikipedia.org
Innovations in this area focus on creating complex and functional architectures. Supramolecular polymers can be designed with linear, block-copolymer, or network structures, exhibiting dynamic properties that allow them to respond to external stimuli. researchgate.netresearchgate.net A notable development is the creation of hybrid linear-dendritic block copolymers, which combine the properties of linear polymers like PEG with the highly branched, functional structure of dendrons. mdpi.com These hybrid molecules can self-assemble into well-defined nanostructures, such as micelles and polymersomes, which are being explored as advanced nanocarriers for drug delivery. mdpi.com The precise control over non-covalent interactions allows for the construction of intricate architectures, including helical ribbons and tubules, from achiral molecular components. macromolchem.com
Computational-Driven Design and Engineering of Polyether Systems for Specific Functions
Computational tools are becoming indispensable for the rational design and engineering of new materials, including polyether-based systems. mdpi.com Molecular modeling techniques, such as molecular dynamics (MD) simulations, allow researchers to predict the macroscopic properties of a material based on its chemical structure and intermolecular interactions. researchgate.net This approach accelerates the material discovery process by enabling virtual screening of numerous candidate structures before committing to laboratory synthesis.
For example, MD simulations have been used to systematically investigate how modifying the side chains of poly(ether ether ketone) (PEEK) with different functional groups affects its viscoelastic and damping properties. researchgate.net Computational methods are also crucial in membrane science for predicting the gas separation performance of new polymer membranes. mdpi.com Automated image processing systems, for instance using MATLAB, can be employed for the quantitative evaluation of material surfaces and internal structures, providing rapid and standardized quality control. mdpi.com By integrating computational design with experimental synthesis and characterization, researchers can more efficiently engineer polyether systems with precisely tailored functions for specific applications, from advanced coatings to high-performance separation membranes.
Compound Index
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
